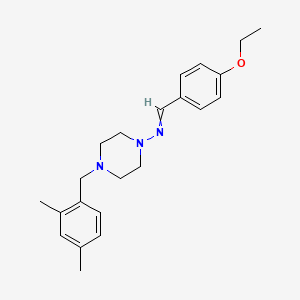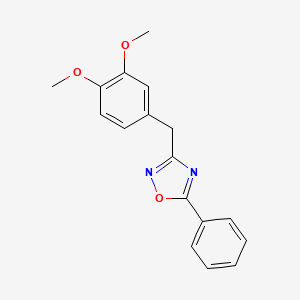![molecular formula C19H20ClN3OS B3739942 4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3739942.png)
4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
Overview
Description
4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BIX-01294 and has been found to have potential applications in the fields of epigenetics, cancer research, and stem cell research.
Mechanism of Action
The mechanism of action of 4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of histone lysine methyltransferase G9a. This enzyme plays a key role in the regulation of gene expression by adding methyl groups to histone H3 at lysine 9. By inhibiting the activity of G9a, BIX-01294 prevents the methylation of histone H3 at lysine 9, leading to changes in gene expression.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has a number of biochemical and physiological effects. In cancer cells, BIX-01294 has been found to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In stem cells, this compound has been found to promote the differentiation of embryonic stem cells into neural progenitor cells. In addition, BIX-01294 has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for histone lysine methyltransferase G9a. This allows researchers to selectively inhibit the activity of this enzyme, without affecting other histone lysine methyltransferases. However, one limitation of using BIX-01294 is its relatively short half-life, which can make it difficult to maintain stable concentrations in cell culture experiments.
Future Directions
There are a number of future directions for research involving 4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more stable analogs of BIX-01294, which can be used in cell culture experiments. Another area of research is the investigation of the role of G9a in other diseases, such as neurological disorders and autoimmune diseases. Finally, there is potential for the development of new cancer therapies based on the use of BIX-01294 or its analogs, which can selectively target cancer cells by inhibiting the activity of G9a.
Conclusion
In conclusion, 4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been found to have potential applications in the fields of epigenetics, cancer research, and stem cell research. Its unique properties, including its specificity for histone lysine methyltransferase G9a, make it a valuable tool for scientific research. Further research is needed to fully understand the potential of BIX-01294 and its analogs in the treatment of diseases such as cancer and neurological disorders.
Scientific Research Applications
4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have potential applications in the fields of epigenetics, cancer research, and stem cell research. In epigenetics, this compound has been found to inhibit the activity of histone lysine methyltransferase G9a, which plays a key role in the regulation of gene expression. In cancer research, BIX-01294 has been found to induce apoptosis in cancer cells and inhibit tumor growth. In stem cell research, this compound has been found to promote the differentiation of embryonic stem cells into neural progenitor cells.
properties
IUPAC Name |
4-chloro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-6-4-14(5-7-15)18(24)22-19(25)21-16-8-10-17(11-9-16)23-12-2-1-3-13-23/h4-11H,1-3,12-13H2,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOFYROWWLOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739863.png)
![7-[(4-bromobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3739875.png)
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3739879.png)

![N-(3,4-dichlorophenyl)-N'-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3739897.png)
![5-({[5-(3,4-dichlorophenyl)-2-furyl]methylene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3739902.png)

![3-phenyl-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}acrylamide](/img/structure/B3739917.png)
![3-[3-bromo-4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B3739927.png)

![2-(2-hydroxy-1-naphthyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3739949.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3739954.png)
![6-methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3739961.png)
![ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B3739964.png)